molecular formula C13H16N2O3S B2959627 N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]but-2-ynamide CAS No. 2411219-03-7

N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]but-2-ynamide

Cat. No.: B2959627
CAS No.: 2411219-03-7
M. Wt: 280.34
InChI Key: AAVMKWPCSUSQST-UHFFFAOYSA-N
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Description

N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]but-2-ynamide is a chemical compound with the molecular formula C13H16N2O3S and a molecular weight of 280.34 g/mol. This compound is characterized by the presence of a methanesulfonamide group attached to a phenyl ring, which is further connected to a but-2-ynamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]but-2-ynamide typically involves the reaction of an appropriate phenylmethylamine derivative with methanesulfonyl chloride to form the methanesulfonamide intermediate. This intermediate is then reacted with but-2-ynoic acid or its derivatives under suitable conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]but-2-ynamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted methanesulfonamide derivatives.

Scientific Research Applications

N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]but-2-ynamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonamide group can form hydrogen bonds with target proteins, while the but-2-ynamide moiety can participate in covalent bonding or π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]but-2-ynamide: Characterized by the presence of a methanesulfonamide group and a but-2-ynamide moiety.

    Sulfonimidates: Organosulfur compounds with a tetrahedral sulfur center, used as intermediates in organic synthesis.

    Sulfoximines: Sulfur-containing compounds with potential medicinal chemistry applications.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methanesulfonamide and but-2-ynamide groups allows for versatile applications in various fields of research .

Properties

IUPAC Name

N-[[3-(methanesulfonamidomethyl)phenyl]methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-3-5-13(16)14-9-11-6-4-7-12(8-11)10-15-19(2,17)18/h4,6-8,15H,9-10H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVMKWPCSUSQST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1=CC(=CC=C1)CNS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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